Home > Products > Building Blocks P7991 > (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine - 1023655-32-4

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Catalog Number: EVT-1677363
CAS Number: 1023655-32-4
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

Compound Description: This compound is a potent and selective PI3K/mTOR dual inhibitor. It exhibits remarkable antiproliferative activities against cancer cell lines like SW620 and HeLa. Mechanistically, it disrupts the PI3K/AKT/mTOR signaling cascade by inhibiting the phosphorylation of AKT and S6 proteins. Notably, compound 8o possesses favorable pharmacokinetic properties, including an oral bioavailability of 76.8%, and demonstrates significant antitumor efficacy in vivo with minimal toxicity.

2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol

Compound Description: Identified through a combined ligand- and structure-based pharmacophore modeling and docking study, this compound emerged as a potential anticancer agent targeting CDK9/cyclin T1 kinase. This kinase plays a crucial role in cell cycle progression by regulating transcription elongation. Inhibition of CDK9 presents a promising therapeutic strategy for cancer and potentially other life-threatening diseases.

4-Benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806)

Compound Description: This compound acts as a potent HIV-1 attachment inhibitor by disrupting the interaction between the viral envelope protein gp120 and the host cell receptor CD4.

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

Compound Description: This compound acts as a highly potent and selective Rho-kinase inhibitor. Rho-kinases are involved in various cellular processes, including cell contraction, motility, and proliferation, making them attractive therapeutic targets for conditions like cancer and cardiovascular disease.

3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

Compound Description: Designed through de novo drug design and structure-activity relationship analysis, this compound emerged as a potent and selective type II CDK8 inhibitor with potential against colorectal cancer. Compound 22 exhibits potent kinase activity (IC50 = 48.6 nM) and significantly inhibits tumor growth in colorectal cancer xenografts. Mechanistically, it indirectly inhibits β-catenin activity by targeting CDK8, leading to the downregulation of the WNT/β-catenin signal and inducing cell cycle arrest. Notably, it exhibits low toxicity and favorable bioavailability (F = 39.8%).

Overview

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolopyridine core fused with an amine group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). Its molecular formula is C8H10N2C_8H_{10}N_2 and it is often encountered in the form of its dihydrochloride salt for enhanced solubility and stability in research settings.

Source and Classification

This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. The classification of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine falls under heterocyclic compounds due to the presence of both pyrrole and pyridine rings in its structure. It is primarily sourced through synthetic routes involving readily available precursors, making it accessible for laboratory research and industrial applications .

Synthesis Analysis

Methods

The synthesis of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine typically involves several key steps:

  1. Formation of the Pyrrolopyridine Core: This is achieved through cyclization reactions between pyrrole derivatives and suitable halides under high-temperature conditions. Commonly used bases include potassium tert-butoxide in solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
  2. Introduction of the Methanamine Group: The amine group is introduced via nucleophilic substitution reactions where methanamine reacts with the pyrrolopyridine core, often requiring specific conditions to ensure high yields.
  3. Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid, enhancing its solubility for biological assays.

Technical Details

The synthesis can be optimized for large-scale production using advanced catalytic methods and reaction conditions that improve yield and purity. Specific reaction parameters such as temperature, pressure, and solvent choice play crucial roles in the efficiency of the synthesis .

Molecular Structure Analysis

Structure

The molecular structure of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine features a fused ring system comprising a pyrrole and pyridine moiety with an amine substituent at the 6-position.

Data

  • Molecular Formula: C8H10N2C_8H_{10}N_2
  • Molecular Weight: Approximately 150.18 g/mol
  • IUPAC Name: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
  • CAS Number: 2225154-13-0 for the dihydrochloride salt form.

The structural analysis reveals potential sites for chemical reactivity, particularly at the nitrogen atoms which can participate in various chemical reactions.

Chemical Reactions Analysis

Reactions

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine can undergo several types of chemical reactions:

  1. Oxidation: The amine group can be oxidized to form nitro compounds or amides using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert this compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolopyridine core using alkyl halides or acyl chlorides as electrophiles.

Technical Details

The choice of reagents and conditions significantly affects product formation. For example:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Alkyl halides in combination with strong bases are commonly employed to achieve desired modifications .
Mechanism of Action

Process

The primary mechanism of action for (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine dihydrochloride involves its interaction with fibroblast growth factor receptors (FGFR). Upon binding to FGFs, FGFR undergoes dimerization leading to autophosphorylation on tyrosine residues within its cytoplasmic domain.

Data

This interaction triggers downstream signaling pathways that regulate critical cellular processes such as proliferation, migration, and angiogenesis. The compound exhibits potent inhibitory activity against FGFRs 1, 2, and 3, making it a candidate for therapeutic development in cancer treatment and other diseases associated with aberrant FGFR signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid in its salt form.
  • Solubility: Soluble in water and common organic solvents due to its amine functionality.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Shows reactivity characteristic of amines and heterocycles, participating in various substitution and addition reactions.

Relevant data on melting points, boiling points, and specific heat capacities may vary based on the salt form utilized but are essential for practical applications in laboratory settings .

Applications

Scientific Uses

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine has several applications across various scientific fields:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules including pharmaceuticals.
  2. Biology: Investigated for its biological activities such as enzyme inhibition and receptor modulation.
  3. Medicine: Ongoing research explores its potential as a therapeutic agent against cancer and neurological disorders due to its inhibitory effects on FGFR signaling pathways.
  4. Industry: Utilized in developing new materials with unique properties such as conductive polymers and advanced coatings, showcasing its versatility beyond purely medicinal applications .
Introduction to (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine in Medicinal Chemistry

Historical Evolution of Pyrrolopyridine Scaffolds in Drug Discovery

The exploration of pyrrolopyridine scaffolds in pharmaceutical development spans over five decades, evolving from simple natural product analogs to sophisticated kinase-targeting therapeutics. Early research focused on 7-azaindole (1H-pyrrolo[2,3-b]pyridine), recognized as a bioisostere of purine bases due to its structural resemblance to adenine [5]. This foundational work established the scaffold's capacity for heterocycle-directed metalation, enabling regioselective functionalization crucial for structure-activity relationship studies. The significant breakthrough came with the discovery that substituted pyrrolopyridines could effectively inhibit protein kinases by competing with ATP binding, leveraging their ability to form key hydrogen bonds with kinase hinge regions [3].

Table 1: Historical Development of Pyrrolopyridine-Based Therapeutics

Time PeriodKey DevelopmentTherapeutic Application
1970s-1980sPurine bioisosterism explorationNucleoside analogs
1990sKinase hinge-binding motif identificationOncological targets
Early 2000sJAK kinase inhibitors (e.g., WO2006063167A1)Immunomodulation
Post-2010Functionalized derivatives (e.g., amine-substituted)Targeted cancer therapy

The patent landscape reveals accelerating innovation, exemplified by WO2006063167A1 which disclosed pyrrolopyridine-based compounds as potent inhibitors of protein kinases involved in proliferative and inflammatory diseases [3]. This patent highlighted derivatives featuring aminomethyl substitutions specifically designed to enhance solubility and provide vectors for additional pharmacophore attachment. The subsequent decade witnessed strategic diversification at the 6-position, with (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine emerging as a key synthetic intermediate enabling rapid generation of targeted libraries. Its structural complexity (TPSA 54.7, LogP 1.02) positions it advantageously for navigating drug-like chemical space while retaining synthetic accessibility [2] [4].

Role of Azaindole Bioisosterism in Optimizing Pharmacokinetic Profiles

Azaindole bioisosterism represents a cornerstone strategy for optimizing drug-like properties while retaining the pharmacological advantages of the indole pharmacophore. The 1H-pyrrolo[2,3-b]pyridine system in (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine functions as a nitrogen-enriched indole analog where the carbon at the 7-position is replaced with nitrogen [5]. This strategic substitution profoundly influences molecular properties through three primary mechanisms: 1) Modulation of electron distribution patterns across the bicyclic system, enhancing dipole moments for improved aqueous solubility; 2) Introduction of additional hydrogen-bond accepting sites without increasing basicity; and 3) Lowering of lipophilicity (measured as LogP reduction of 0.5-1.5 units) compared to indole analogs, thereby improving permeability and metabolic stability [8].

The bioisosteric replacement significantly impacts physicochemical parameters critical to drug disposition. For (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine, computational modeling predicts a TPSA of 54.7 Ų and LogP of 1.02, reflecting its balanced hydrophilicity-lipophilicity profile [2]. This nitrogen substitution reduces aromatic ring basicity (pKa shift approximately 2 units) while preserving the planar geometry essential for π-stacking interactions with biological targets. The resultant molecular signature demonstrates superior metabolic resistance against cytochrome P450-mediated oxidation compared to indoles, particularly at the vulnerable C-3 position. Additionally, the polarized heterocycle enhances crystalline lattice stability, contributing to improved solid-state properties crucial for formulation development [5] [8].

Table 2: Comparative Physicochemical Properties of Indole vs. Azaindole Bioisosteres

ParameterIndole Derivative(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamineOptimization Impact
LogP2.0-2.51.02 [2]Enhanced solubility
H-Bond Acceptors13 [4]Improved water solubility
pKa (Aromatic N)~5.5 (indole NH)~3.9 (pyrrolopyridine NH) [5]Reduced basicity
Metabolic StabilityModerate (CYP3A4 oxidation)High (resistant to oxidation)Reduced clearance
TPSA (Ų)~3054.7 [2]Balanced permeability

Strategic Positioning of Methanamine Substituents in Heterocyclic Systems

The primary amine functionality in (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine constitutes a molecular handle of exceptional versatility in lead optimization campaigns. Positioned at the 6-position of the azaindole core, the aminomethyl group extends into solvent-exposed regions of enzyme binding pockets, enabling strategic modulation of solubility parameters without disrupting critical target interactions. This substitution pattern transforms the azaindole scaffold from a terminal building block into a divergent synthesis intermediate capable of generating diverse chemical space through three principal derivatization approaches: 1) Amide bond formation via reaction with carboxylic acids or activated esters; 2) Reductive amination with aldehydes/ketones; and 3) Urea/thiourea synthesis using isocyanates/isothiocyanates [1] [9].

The electron-donating properties of the methanamine group significantly influence the electronic character of the pyrrolopyridine system, increasing electron density at the adjacent carbon while maintaining the aromatic sextet. This electronic perturbation enhances stability against electrophilic degradation pathways while preserving the hydrogen bond donation capacity of the pyrrolic NH (predicted pKa ~10.5). Synthetic protocols leverage the nucleophilicity of this primary amine for constructing targeted libraries, with reactions typically conducted under mild conditions (room temperature to 60°C) using polar aprotic solvents to prevent decomposition of the sensitive heterocycle [9]. The aminomethyl-functionalized azaindole demonstrates superior coupling efficiency compared to analogous carboxylic acid derivatives due to reduced steric constraints and absence of zwitterionic character that can complicate purification [1] [6].

Table 3: Strategic Derivatization Pathways for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine

Derivatization ApproachReaction PartnersKey Pharmacological ApplicationsStructural Advantage
Amide FormationCarboxylic acids, Acid chloridesKinase inhibitor hinge bindersEnhanced target affinity
Reductive AminationAldehydes/KetonesCNS-penetrant compoundsLogD optimization
Urea SynthesisIsocyanatesAllosteric modulatorsHydrogen bond networks
SulfonylationSulfonyl chloridesGPCR-targeted agentsMetabolic stability
Schiff Base FormationAldehydes (followed by reduction)Antimicrobial agentsStructural diversity

The methylene spacer between the heterocycle and amine provides crucial conformational flexibility, enabling optimal vector alignment with target protein subpockets. Computational models indicate a rotational barrier of approximately 8-10 kcal/mol for the aminomethyl group, facilitating adaptive binding while maintaining entropic advantages over rigid analogs. This functionality has proven particularly valuable in the design of Janus kinase (JAK) inhibitors where the protonatable nitrogen forms salt bridges with conserved aspartate residues in the kinase domain, as evidenced in structural analogs like those described in patent US8722693B2 [7]. Additionally, the protonation equilibrium (predicted pKa ~9.5) enhances solubility under physiological pH conditions while promoting membrane permeability in the free base form, embodying the molecular dichotomy essential for orally bioavailable therapeutics [2] [9].

Properties

CAS Number

1023655-32-4

Product Name

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11)

InChI Key

VDXMZLDXEZZTHE-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C=CN2)CN

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.